1-Allylpiperidin-3-one
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Overview
Description
1-Allylpiperidin-3-one is a heterocyclic organic compound that features a piperidine ring with an allyl group attached to the nitrogen atom and a ketone functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylpiperidin-3-one can be synthesized through several methods. One common approach involves the reaction of piperidin-3-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reaction, and the process conditions are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Allylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Allylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Allylpiperidin-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s reactivity allows it to participate in various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
1-Allylpiperidin-3-one can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with a nitrogen atom, used as a precursor in organic synthesis.
Piperidin-4-one: Similar to this compound but with the ketone group at the fourth position.
1-Benzylpiperidin-3-one: Features a benzyl group instead of an allyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both an allyl group and a ketone functional group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-prop-2-enylpiperidin-3-one |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(10)7-9/h2H,1,3-7H2 |
InChI Key |
ZJEHZPACGLUSTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCCC(=O)C1 |
Origin of Product |
United States |
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